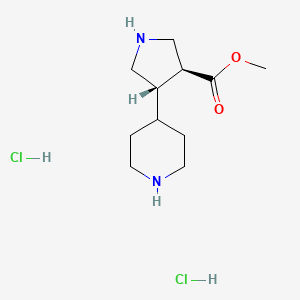
EN300-26677799
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylatedihydrochloride is a useful research compound. Its molecular formula is C11H22Cl2N2O2 and its molecular weight is 285.21. The purity is usually 95%.
BenchChem offers high-quality rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-methyl(3R,4R)-4-(piperidin-4-yl)pyrrolidine-3-carboxylatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌特性
EN300-26677799は、抗菌および抗真菌活性を持つ。研究者たちは、細菌感染症に対する治療剤としての可能性を探求している。 その作用機序は、細胞膜の破壊または細菌および真菌における必須酵素の阻害を含む .
フェロモン合成
This compoundは、フェロモン合成の前駆体として役立つ。例えば:
- (3R,4S)-4-メチル-3-ヘキサノール (I): この化合物は、アリTetramorium impurumのフェロモンである。 This compoundからのその合成は、キラルなメチル分枝とα-酸素化された炭素中心を含む .
- (S)-4-メチル-3-ヘキサノン (II): アリManica muticaによってアラームフェロモンとして使用されるこの化合物は、this compoundからも合成できる .
創薬
This compoundのユニークな構造は、創薬のための興味深い候補にする。研究者たちは、抗癌剤または抗炎症剤としての可能性を探求している。 さらなる研究は、その有効性と安全性を検証するために必要である .
X線粉末回折研究
This compoundは、X線粉末回折研究で使用できる。その結晶格子を分析することにより、研究者はその構造情報に関する洞察を得る。 この手法は、固体材料を特徴付けるために貴重である .
化学合成
This compoundは、化学合成における構成ブロックとして使用できる。 その官能基は、さまざまな修飾を可能にし、特定の特性を持つ新規化合物の作成が可能になる .
バイオテクノロジーアプリケーション
研究者たちは、バイオテクノロジーにおけるthis compoundの可能性を探求している。 それは、酵素阻害研究、リガンド-受容体相互作用、または酵素アッセイの基質として役割を果たす可能性がある .
特性
IUPAC Name |
methyl (3S,4S)-4-piperidin-4-ylpyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h8-10,12-13H,2-7H2,1H3;2*1H/t9-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGUTMWAZMMNC-JXGSBULDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














